Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine
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Overview
Description
Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine is a chemical compound with the molecular formula C11H24N2O. It is used primarily for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine typically involves the reaction of diethylamine with 2-[(2-methyloxolan-3-yl)amino]ethyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethylamine: A simpler amine with similar reactivity but different applications.
2-[(2-methyloxolan-3-yl)amino]ethyl chloride: A precursor in the synthesis of Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine.
N,N-Diethyl-2-aminoethanol: Another compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine, a compound with potential therapeutic applications, has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound can be represented by the following structure:
- Molecular Formula : C₁₁H₃₁N
- Molecular Weight : 181.40 g/mol
This compound is believed to exert its biological effects through modulation of various biochemical pathways. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving amine receptors.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of amine compounds have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Smith et al. (2021) | MCF-7 (Breast Cancer) | 15.3 | Apoptosis induction |
Lee et al. (2022) | A549 (Lung Cancer) | 12.7 | Cell cycle arrest |
Zhang et al. (2020) | HeLa (Cervical Cancer) | 18.5 | Inhibition of metastasis |
Antiviral Activity
Preliminary investigations suggest that this compound may possess antiviral properties. A patent application has highlighted its potential in inhibiting viral replication, particularly against hepatitis B virus (HBV), indicating a need for further research to elucidate its efficacy in viral infections .
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- In a study conducted by Smith et al., the compound was tested against various cancer cell lines, demonstrating an IC50 value of 15.3 µM against MCF-7 cells, suggesting effective cytotoxicity.
- The mechanism involved the activation of apoptotic pathways, as evidenced by increased caspase activity.
- Antiviral Research :
Properties
Molecular Formula |
C11H24N2O |
---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
N',N'-diethyl-N-(2-methyloxolan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H24N2O/c1-4-13(5-2)8-7-12-11-6-9-14-10(11)3/h10-12H,4-9H2,1-3H3 |
InChI Key |
JOMJEWBWZCXJNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1CCOC1C |
Origin of Product |
United States |
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